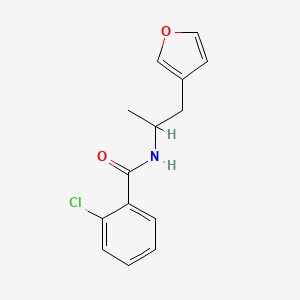

2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide, also known as 3-(2-Chlorobenzamido)-2-(furan-3-yl)propanoic acid, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of furan-derivatives, closely related to 2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide, have been extensively studied. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by a series of electrophilic substitution reactions to obtain various derivatives (Aleksandrov & El’chaninov, 2017). Similarly, a photochemical route has been utilized for synthesizing 2-substituted benzo[b]furans by a metal-free reaction, highlighting the potential for environmentally friendly synthetic procedures (Protti, Fagnoni, & Albini, 2012).

Crystal Structure and Biological Activity

The crystal structure of compounds structurally similar to 2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, reveals insights into the spatial arrangement that might influence biological activity. These compounds, part of the "N-mustards," show significant biological and pharmacological activities, providing a foundation for further exploration into therapeutic applications (Galešić & Vlahov, 1990).

Chemical Modifications and Applications

Chemical modifications of furan derivatives yield a variety of compounds with potential applications ranging from materials science to pharmacology. For example, the synthesis of furan-aromatic polyamides explores the interfacial polycondensation and characterizes the resulting materials' properties, indicating potential applications in polymer science (Abid, Gharbi, & Gandini, 2004). Additionally, benzamide derivatives bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity, suggesting their utility in medicinal chemistry (Abbasi et al., 2020).

Environmental and Catalytic Applications

The photocatalytic degradation of environmental pollutants using furan-based compounds as supports for titanium dioxide loading demonstrates the role of these materials in enhancing the rate of mineralization of contaminants, showcasing their environmental remediation potential (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

properties

IUPAC Name |

2-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLGJFALFJGIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)

![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)